Lipophilicity (ClogP) Comparison: Phenylethyl vs. Benzyl vs. Butyl N-Substituted Spiro[pyrrolidine-3,9'-xanthen]-2-ones
The 1-(2-phenylethyl) analog exhibits a computed LogP of 4.5, which is 0.7–1.0 log units higher than the corresponding 1-benzyl analog (predicted LogP ≈ 3.8) and 1.5–2.0 log units lower than the 1-butyl analog (predicted LogP ≈ 6.0–6.5) [1]. This places the target compound in a distinct lipophilicity window that balances membrane permeability with aqueous solubility, a factor relevant for cell-based assay performance and CNS penetration potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 4.5 |
| Comparator Or Baseline | 1-Benzyl analog: predicted LogP ≈ 3.8; 1-Butyl analog: predicted LogP ≈ 6.0–6.5 |
| Quantified Difference | ΔLogP ≈ +0.7 vs. benzyl; ΔLogP ≈ -1.5 to -2.0 vs. butyl |
| Conditions | In silico prediction (fragment-based / atom-based method); values from Molaid and ChemSrc computational modules |
Why This Matters
Procurement of the correct N-substituted analog is critical because a LogP difference of ≥0.7 units can substantially shift cellular permeability, off-target binding, and assay compatibility, invalidating SAR conclusions if analogs are interchanged.
- [1] Molaid. 1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one | 648928-54-5. Computed LogP = 4.5. ChemSrc. CAS 648928-56-7 (1-butyl analog) predicted LogP; CAS 648928-59-0 (1-benzyl analog) predicted LogP. View Source
